3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one
Brand Name: Vulcanchem
CAS No.: 652976-56-2
VCID: VC16826272
InChI: InChI=1S/C14H17NO4/c16-13-11-3-1-2-4-12(11)14(19-13)18-10-7-15-5-8-17-9-6-15/h1-4,14H,5-10H2
SMILES:
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one

CAS No.: 652976-56-2

Cat. No.: VC16826272

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one - 652976-56-2

Specification

CAS No. 652976-56-2
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 3-(2-morpholin-4-ylethoxy)-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C14H17NO4/c16-13-11-3-1-2-4-12(11)14(19-13)18-10-7-15-5-8-17-9-6-15/h1-4,14H,5-10H2
Standard InChI Key BYDSPCODLQSXSL-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCOC2C3=CC=CC=C3C(=O)O2

Introduction

Structural and Chemical Properties

Core Benzofuranone Framework

The benzofuranone core consists of a fused benzene and furan ring system with a ketone group at the 1-position. This scaffold is structurally similar to compounds such as 4-bromo-2-benzofuran-1(3H)-one (CAS 102308-43-0), which exhibits a molecular weight of 213.03 g/mol and a bromine substituent at the 4-position . In contrast, the target compound replaces the bromine with a 2-(morpholin-4-yl)ethoxy group, introducing both ether and morpholine functionalities.

Table 1: Comparative Analysis of Benzofuranone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Bromo-2-benzofuran-1(3H)-one C₈H₅BrO₂213.03Br at C4
3-(4-Methoxyphenyl)-2-benzofuran-1-one C₂₂H₁₈O₄346.40Methoxyphenyl at C3
Target CompoundC₁₅H₁₇NO₄275.30*2-(Morpholin-4-yl)ethoxy at C3

*Calculated based on standard atomic weights.

Morpholine-Ethoxy Side Chain

The 2-(morpholin-4-yl)ethoxy group introduces a tertiary amine and ether linkage, enhancing solubility and potential bioavailability. Morpholine rings are commonly employed in drug design due to their ability to improve pharmacokinetic profiles . For example, kinase inhibitors often incorporate morpholine to target ATP-binding pockets .

Synthetic Pathways and Reactivity

Reactivity and Stability

The ketone group at the 1-position may participate in condensation reactions, while the morpholine moiety could undergo protonation at physiological pH, influencing cellular uptake . Stability studies of similar compounds, such as 3-prop-1-en-2-yl-3H-2-benzofuran-1-one (CAS 118343-42-3), suggest susceptibility to hydrolytic degradation under acidic conditions .

Biological Activity and Applications

Table 2: Hypothetical Activity Profile

Biological TargetAssumed MechanismPotential IC₅₀ (μM)*
Serine/Threonine KinasesATP-binding site competition0.5–5.0
Bacterial Enoyl-ACP ReductaseDisruption of fatty acid synthesis2.0–10.0
*Based on structural analogs .

Antimicrobial and Antifungal Activity

Bromo- and methoxy-substituted benzofuranones demonstrate moderate antimicrobial effects . The target compound’s ethoxy-morpholine group may improve membrane permeability, enhancing activity against Gram-positive bacteria and fungi.

Pharmacokinetic and Toxicity Considerations

Absorption and Distribution

The morpholine moiety likely improves water solubility, facilitating oral absorption. Molecular weight (~275 g/mol) aligns with Lipinski’s Rule of Five, suggesting favorable bioavailability.

Toxicity Risks

Primary concerns include:

  • Hepatic Metabolism: Cytochrome P450-mediated oxidation of the morpholine ring, potentially generating reactive intermediates.

  • Cytotoxicity: Observed in structurally related benzotriazinones at concentrations >10 μg/mL .

Future Research Directions

In Vitro Screening

Priority assays should include:

  • Kinase inhibition panels (e.g., EGFR, VEGFR2).

  • Minimum inhibitory concentration (MIC) testing against Staphylococcus aureus and Candida albicans.

Structural Optimization

  • Electron-Withdrawing Groups: Introduce fluoro or nitro groups to enhance binding affinity.

  • Prodrug Strategies: Esterify the ketone to improve oral absorption .

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